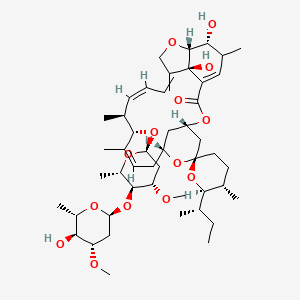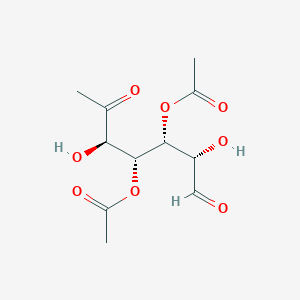
rac-2,3-脱氢-3,4-二氢伊维菌素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-2,3-Dehydro-3,4-dihydro Ivermectin is a derivative of Ivermectin, an antiparasitic drug widely used to treat various parasitic infections in humans and animals . This compound is identified by the CAS number 1135339-49-9 and has a molecular weight of 875.09 g/mol . It is a mixture of diastereomers and is chemically known as (4S,5’S,6R,6’R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6’-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2’-oxane]-2-one .
科学研究应用
rac-2,3-Dehydro-3,4-dihydro Ivermectin has several scientific research applications. It is used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and the commercial production of Ivermectin . Additionally, it has been studied for its activity against various parasites and its potential use in treating parasitic infections .
作用机制
Target of Action
rac-2,3-Dehydro-3,4-dihydro Ivermectin is an analog of Ivermectin . The primary targets of this compound are the glutamate-gated chloride channels expressed in the nerve and muscle cells of invertebrates . These channels play a crucial role in the regulation of the nervous system in these organisms .
Mode of Action
The compound interacts with its targets by binding to these channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions . The influx of chloride ions causes hyperpolarization of the neuron or muscle cell, thereby blocking further function .
Biochemical Pathways
The binding of rac-2,3-Dehydro-3,4-dihydro Ivermectin to the glutamate-gated chloride channels disrupts the normal functioning of the nerve and muscle cells in the parasites . This disruption affects the biochemical pathways involved in the regulation of the nervous system, leading to paralysis and death of the parasite .
Result of Action
The result of the action of rac-2,3-Dehydro-3,4-dihydro Ivermectin is the paralysis and subsequent death of the parasite . It has been shown to have activity against L. amazonensis promastigotes and amastigotes .
生化分析
Biochemical Properties
Rac-2,3-Dehydro-3,4-dihydro Ivermectin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells. This binding induces irreversible channel opening, leading to long-lasting hyperpolarization or depolarization of the neuron or muscle cell, thereby blocking further function . Additionally, rac-2,3-Dehydro-3,4-dihydro Ivermectin interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.
Cellular Effects
Rac-2,3-Dehydro-3,4-dihydro Ivermectin exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in Vero/hSLAM cells . Furthermore, it affects cell signaling pathways by binding to chloride channels, leading to hyperpolarization or depolarization of cells. This compound also influences gene expression and cellular metabolism by interacting with enzymes involved in its metabolism.
Molecular Mechanism
The molecular mechanism of rac-2,3-Dehydro-3,4-dihydro Ivermectin involves binding interactions with glutamate-gated chloride channels on nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization or depolarization of the cells, thereby blocking their function . Additionally, rac-2,3-Dehydro-3,4-dihydro Ivermectin interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac-2,3-Dehydro-3,4-dihydro Ivermectin change over time. The compound is stable at temperatures between 2°C and 8°C Long-term studies have shown that rac-2,3-Dehydro-3,4-dihydro Ivermectin maintains its efficacy against parasites over extended periods
Dosage Effects in Animal Models
The effects of rac-2,3-Dehydro-3,4-dihydro Ivermectin vary with different dosages in animal models. At lower doses, it exhibits antiparasitic activity without inducing cytotoxicity to macrophages At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in animal studies
Metabolic Pathways
Rac-2,3-Dehydro-3,4-dihydro Ivermectin is involved in metabolic pathways primarily in the liver, where it is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These enzymes play a key role in the oxidative metabolism of rac-2,3-Dehydro-3,4-dihydro Ivermectin into hydroxylated and oxidized metabolites. The effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Rac-2,3-Dehydro-3,4-dihydro Ivermectin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of rac-2,3-Dehydro-3,4-dihydro Ivermectin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function within cells
准备方法
The synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin involves several steps, including the dehydrogenation and reduction of Ivermectin. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
rac-2,3-Dehydro-3,4-dihydro Ivermectin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
相似化合物的比较
rac-2,3-Dehydro-3,4-dihydro Ivermectin is similar to other Ivermectin derivatives, such as 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a . it is unique in its specific chemical structure and the specific reactions it undergoes . Other similar compounds include Ivermectin B1a and Ivermectin B1b, which are also used as antiparasitic agents .
属性
IUPAC Name |
(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRBVAPBFWEGT-ZWGVILGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)
